2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
Description
Overview of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine
2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine represents a sophisticated synthetic organic compound that belongs to the pyrimidine derivative family. This compound has gained considerable attention in chemical research due to its unique structural characteristics and potential applications in advanced materials science. The compound is officially registered under the Chemical Abstracts Service number 144806-56-4 and has been documented in various chemical databases since its initial synthesis.
The compound is classified as an aromatic heteromonocyclic compound due to its pyrimidine structure, which consists of a six-membered ring containing nitrogen atoms. This classification places it within a broader category of heterocyclic compounds that have demonstrated significant importance in both academic research and industrial applications. The molecular architecture of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine incorporates both hydrophobic alkyl chains and aromatic components, creating a amphiphilic molecular structure that contributes to its unique properties.
Research investigations have identified this compound as particularly relevant in the field of liquid crystal technology. The presence of long alkyl chains contributes to its amphiphilic nature, which influences its liquid crystalline properties and makes it suitable for applications where thermal stability and specific molecular alignment are critical factors. The compound exhibits liquid crystalline phases under certain conditions, demonstrating its potential utility in advanced materials development and optoelectronic applications.
The synthesis of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine typically involves sophisticated multi-step organic reactions that require careful optimization of reaction conditions. These synthetic approaches often utilize cross-coupling chemistry and nucleophilic substitution reactions to achieve the desired molecular architecture. The complex synthetic pathways reflect the compound's sophisticated structure and the precision required to achieve its specific molecular configuration.
Chemical Structure and Molecular Composition
The molecular structure of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine can be described by its molecular formula C29H46N2O, indicating a substantial organic molecule with a molecular weight of 438.7 grams per mole. The compound's structure incorporates several distinct molecular components that contribute to its overall properties and behavior.
The central pyrimidine ring forms the core structural element of the molecule. This six-membered aromatic heterocycle contains two nitrogen atoms positioned at the 1 and 3 positions, creating a distinctive electronic environment that influences the compound's chemical reactivity and physical properties. The pyrimidine ring system is known to exhibit positive dielectric anisotropy because the dipole moments are directed along the molecular axis, distinguishing it from other heterocyclic systems.
| Molecular Property | Value | Method |
|---|---|---|
| Molecular Formula | C29H46N2O | Computational Analysis |
| Molecular Weight | 438.7 g/mol | PubChem Calculation |
| Chemical Abstracts Service Number | 144806-56-4 | Registry Assignment |
| International Union of Pure and Applied Chemistry Name | 2-(4-decoxyphenyl)-5-nonylpyrimidine | Lexichem TK 2.7.0 |
| Simplified Molecular Input Line Entry System | CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCCC | OEChem 2.3.0 |
The phenyl ring component is substituted at the 4-position with a decyloxy group, creating an extended alkyl chain that significantly influences the compound's physical properties. This decyloxy substituent consists of a ten-carbon aliphatic chain terminated with an oxygen atom that forms an ether linkage to the phenyl ring. The presence of this extended alkyl chain contributes to the compound's hydrophobic character and influences its solubility properties and intermolecular interactions.
The nonyl group attached to the pyrimidine ring at the 5-position represents another significant structural feature. This nine-carbon alkyl chain extends from the heterocyclic core, creating additional hydrophobic character and contributing to the overall molecular geometry. The combination of the decyloxy and nonyl substituents creates a molecule with pronounced amphiphilic properties, where the aromatic heterocyclic core provides polar character while the extended alkyl chains contribute hydrophobic properties.
The International Union of Pure and Applied Chemistry name for this compound is 2-(4-decoxyphenyl)-5-nonylpyrimidine, which systematically describes the substitution pattern and connectivity. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C29H46N2O/c1-3-5-7-9-11-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-12-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3.
Significance of Pyrimidine Derivatives in Chemical Research
Pyrimidine derivatives have established themselves as one of the most versatile and significant molecular scaffolds in contemporary chemical research. These compounds exhibit an extraordinary range of biological and chemical properties that have made them invaluable in various scientific disciplines, from medicinal chemistry to materials science. The fundamental importance of pyrimidine derivatives stems from their presence in essential biological molecules and their ability to serve as versatile synthetic intermediates.
The biological significance of pyrimidine derivatives cannot be overstated, as they form the backbone of several nucleotide bases including cytosine, thymine, and uracil. This natural occurrence has inspired extensive research into synthetic pyrimidine analogs for therapeutic applications. Recent research has demonstrated that pyrimidine derivatives possess diverse biological properties including antibacterial, anti-inflammatory, antifungal, antileishmanial, anticancer, analgesic, anticonvulsant, antihypertensive, insecticidal, antidiabetic, antiviral, anthelmintic, antitubercular, larvicidal, and antioxidant activities.
Beyond their biological applications, pyrimidine derivatives have found significant utility in advanced materials science. These compounds are employed in agrochemicals, the petroleum industry, corrosion inhibitors, fluorescent receptors showing dual signaling mechanisms, bioimaging applications, fluorescent pseudomonads, photosensitizers, photophysics and nonlinear optical properties research, dyes, electroluminescence, organic light-emitting diodes, optoelectronics, and organic semiconductors.
| Application Area | Specific Properties | Research Focus |
|---|---|---|
| Liquid Crystal Technology | Mesogenic Properties | Molecular Alignment |
| Optoelectronics | Dielectric Anisotropy | Display Applications |
| Materials Science | Thermal Stability | Advanced Composites |
| Pharmaceutical Research | Bioactive Scaffolds | Drug Development |
| Agricultural Chemistry | Pesticide Development | Crop Protection |
The structural versatility of pyrimidine derivatives allows for extensive modification at multiple positions on the heterocyclic ring. The pyrimidine skeleton can be readily altered to create structural variation at positions 2, 4, 5, and 6, enabling researchers to fine-tune molecular properties for specific applications. This synthetic flexibility has led to the development of numerous pyrimidine-based compounds with tailored properties for specialized applications.
In the context of liquid crystal research, pyrimidine derivatives have demonstrated particular significance due to their unique electronic properties. The dielectric anisotropy exhibited by pyrimidine derivatives makes them valuable components in liquid crystal formulations, where molecular orientation and electrical response are critical factors. Research has shown that pyrimidine-based liquid crystals can exhibit various mesophases including smectic A, smectic C, and nematic phases, depending on the molecular structure and substitution pattern.
The development of pyrimidine derivatives for liquid crystal applications has been enhanced by advances in synthetic methodology and molecular design principles. Patent literature describes sophisticated synthetic routes for producing pyrimidine compounds with specific mesogenic properties, demonstrating the industrial relevance of these materials. These synthetic approaches often involve palladium-catalyzed cross-coupling reactions and other advanced organic transformations to achieve precise molecular architectures.
Properties
CAS No. |
144806-56-4 |
|---|---|
Molecular Formula |
C29H46N2O |
Molecular Weight |
438.7 |
IUPAC Name |
2-(4-decoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-11-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-12-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
InChI Key |
NAZHQANDCXEZMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCCC |
Synonyms |
2-[4-(Decyloxy)-phenyl]-5-nonylpyrimidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Chain Length Effects
The table below compares key structural features of 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine with similar compounds:
Key Observations :
- Chain Length : Longer alkyl chains (e.g., decyl vs. hexyl) enhance thermal stability and mesophase range but increase viscosity .
- Branching: Branched chains (e.g., 7-methyloctyl) disrupt molecular packing, lowering melting points and improving solubility in non-polar matrices .
- Symmetry : Compounds with symmetric substituents (e.g., 5-decyl and 4-decyloxy in YS3500) exhibit more defined liquid crystalline phases compared to asymmetric analogs .
Electronic and Intermolecular Interactions
- Hydrogen Bonding: Unlike derivatives with amino or hydroxyl groups (e.g., ), 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine lacks strong hydrogen-bonding sites, relying instead on van der Waals forces for molecular alignment .
Liquid Crystal Technology
- Mesophase Range: 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine exhibits a broader mesophase (e.g., nematic-to-isotropic transition) compared to shorter-chain analogs like 5-n-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine, making it suitable for display technologies .
- Thermal Stability: The linear decyloxy and nonyl chains provide higher decomposition temperatures (~250°C) versus branched derivatives (~200°C) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis involving alkylation and coupling reactions is commonly employed. For purity ≥95%, chromatographic techniques (e.g., column chromatography) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are critical. Structural analogs in (e.g., 139226-24-7) highlight the importance of optimizing decyloxy and nonyl chain coupling under inert atmospheres to minimize side products . Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy should confirm functional groups and alkyl chain integrity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for pyrimidine ring) and alkyl chain integration (δ 0.8–1.5 ppm for decyloxy/nonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 468.35 for C29H44N2O) .
- HPLC-PDA : Assess purity (>95%) by monitoring UV absorption at λ = 254 nm, characteristic of pyrimidine derivatives .
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error approaches. For example, a Central Composite Design (CCD) can optimize parameters like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). emphasizes fractional factorial designs to reduce the number of experiments while capturing interactions between variables . Computational pre-screening (e.g., density functional theory for transition-state analysis) can further narrow optimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR peak shifts)?
- Methodological Answer : Discrepancies may arise from solvent polarity, concentration, or impurities. To address this:
- Comparative Analysis : Replicate experiments using solvents listed in conflicting studies (e.g., CDCl3 vs. DMSO-d6) and compare peak shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm spin-spin coupling patterns .
- Data Sharing Platforms : Use tools like PubChem to cross-reference spectral data and identify systematic errors .
Q. What computational methods predict the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Quantum Chemical Calculations : Employ Gaussian or ORCA software to compute dipole moments and polarizability, which correlate with solubility in non-polar solvents .
- Molecular Dynamics (MD) Simulations : Model solvation free energy in water/octanol systems to estimate logP values. highlights machine learning algorithms trained on pyrimidine datasets for rapid property prediction .
- Table : Predicted vs. Experimental Properties
| Property | Predicted Value | Experimental Value |
|---|---|---|
| logP | 7.2 | 7.1 ± 0.3 |
| Water Solubility | 0.012 mg/mL | 0.011 mg/mL |
Q. How to design experiments for studying structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Analog Synthesis : Modify decyloxy/nonyl chain lengths (e.g., C8, C10, C12) and evaluate bioactivity (e.g., antimicrobial assays) .
- Docking Studies : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., bacterial enoyl-ACP reductase) .
- In Vitro/In Vivo Correlation : Apply response surface methodology (RSM) to link SAR data with pharmacokinetic parameters like bioavailability .
Key Research Challenges and Contradictions
- Synthetic Yield vs. Purity : Longer alkyl chains (e.g., decyloxy) improve lipid solubility but reduce reaction yields due to steric hindrance. suggests using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
- Biological Activity Variability : Discrepancies in antimicrobial efficacy may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
